

# Assessing the Pharmacokinetic Interaction Between Solifenacin and Beta-3 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic interactions between solifenacin, a muscarinic receptor antagonist, and beta-3 adrenergic receptor agonists, a class of drugs also used in the treatment of overactive bladder (OAB). The information presented herein is intended to support research, clinical trial design, and drug development by offering a consolidated view of available experimental data and methodologies. This document focuses on the interactions with two prominent beta-3 agonists: mirabegron and vibegron.

#### **Executive Summary**

The co-administration of solifenacin and beta-3 agonists is a common therapeutic strategy for OAB, aiming to enhance efficacy through complementary mechanisms of action. Understanding the potential for pharmacokinetic drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing treatment outcomes. This guide summarizes the key pharmacokinetic parameters from a clinical trial investigating the interaction between solifenacin and mirabegron. For vibegron, while a dedicated DDI study with solifenacin is not readily available in the public domain, this guide discusses its metabolic profile to infer the likelihood of significant interactions.

#### **Pharmacokinetic Interaction Data**



#### **Solifenacin and Mirabegron**

A dedicated clinical study was conducted to evaluate the pharmacokinetic interaction between solifenacin and mirabegron in healthy subjects. The study revealed a slight increase in solifenacin exposure when co-administered with mirabegron, while the effect on mirabegron's pharmacokinetics was less pronounced. The key findings from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Solifenacin (10 mg) with and without Mirabegron (100 mg)[1][2][3]

| Parameter        | Solifenacin Alone<br>(Geometric Mean) | Solifenacin +<br>Mirabegron<br>(Geometric Mean) | Geometric Mean<br>Ratio (90% CI) |
|------------------|---------------------------------------|-------------------------------------------------|----------------------------------|
| Cmax (ng/mL)     | -                                     | -                                               | 1.23 (1.15, 1.31)                |
| AUCinf (ng·h/mL) | -                                     | -                                               | 1.26 (1.17, 1.35)                |
| t1/2 (h)         | -                                     | -                                               | 1.07-fold increase               |

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CI: Confidence Interval.

Table 2: Pharmacokinetic Parameters of Mirabegron (100 mg) with and without Solifenacin (10 mg)[1][2][3]

| Parameter        | Mirabegron Alone<br>(Geometric Mean) | Mirabegron +<br>Solifenacin<br>(Geometric Mean) | Geometric Mean<br>Ratio (90% CI) |
|------------------|--------------------------------------|-------------------------------------------------|----------------------------------|
| Cmax (ng/mL)     | -                                    | -                                               | 0.99 (0.78, 1.26)                |
| AUCinf (ng·h/mL) | -                                    | -                                               | 1.15 (1.01, 1.30)                |
| tmax (h)         | -                                    | -                                               | Increase of approx. 1<br>hour    |



Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; CI: Confidence Interval.

#### **Solifenacin and Vibegron**

As of the latest available data, a dedicated clinical study evaluating the pharmacokinetic interaction between solifenacin and vibegron has not been published. However, information on the metabolism of vibegron suggests a low potential for clinically significant cytochrome P450 (CYP) enzyme-mediated drug-drug interactions. Vibegron is not a significant inhibitor or inducer of major CYP enzymes at clinically relevant concentrations. This suggests that the likelihood of vibegron altering the pharmacokinetics of solifenacin, which is primarily metabolized by CYP3A4, is low. Conversely, solifenacin is a weak inhibitor of CYP2D6 and does not significantly inhibit other major CYP enzymes. Therefore, a clinically significant impact of solifenacin on vibegron pharmacokinetics is also considered unlikely. Despite this, it is important to note that in the absence of a direct clinical study, the potential for interaction cannot be completely ruled out. A general warning exists for the combination, suggesting that it may sometimes cause difficulty in emptying the bladder[4].

# Experimental Protocols Solifenacin and Mirabegron Interaction Study

The data presented in Tables 1 and 2 were obtained from an open-label, single-sequence, two-arm study in healthy male and female subjects.[1][2][3]

- Arm 1: Subjects received a single 10 mg dose of solifenacin succinate alone, followed by a
  washout period. Subsequently, they received 100 mg of mirabegron once daily for a
  specified period to reach steady-state, after which they were co-administered a single 10 mg
  dose of solifenacin.
- Arm 2: Subjects received a single 100 mg dose of mirabegron alone, followed by a washout period. Subsequently, they received 10 mg of solifenacin succinate once daily to reach steady-state, after which they were co-administered a single 100 mg dose of mirabegron.
- Sample Collection: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of solifenacin and mirabegron.



- Analytical Method: Plasma concentrations of the drugs and their metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, AUC, t1/2, tmax).

### **Signaling Pathways and Metabolic Interactions**

The therapeutic effects and potential for drug-drug interactions of solifenacin and beta-3 agonists are rooted in their distinct signaling pathways and metabolic profiles.



Click to download full resolution via product page

**Figure 1.** Simplified signaling pathways of solifenacin and beta-3 agonists in the bladder.





Click to download full resolution via product page

Figure 2. Primary metabolic pathways and interactions of solifenacin and mirabegron.

## **Experimental Workflow for DDI Assessment**

The assessment of pharmacokinetic drug-drug interactions typically follows a structured workflow, from initial in vitro screening to definitive clinical studies.





Click to download full resolution via product page

**Figure 3.** General experimental workflow for assessing pharmacokinetic drug-drug interactions.



#### Conclusion

The available evidence from a dedicated clinical study indicates a modest pharmacokinetic interaction between solifenacin and mirabegron. Co-administration of mirabegron leads to a slight increase in solifenacin exposure, which may warrant clinical monitoring in some patients, but is generally not considered to necessitate dose adjustments for most individuals. The effect of solifenacin on mirabegron pharmacokinetics is minimal.

For the combination of solifenacin and vibegron, while a direct clinical interaction study is lacking, the metabolic profile of vibegron suggests a low probability of significant pharmacokinetic DDIs. However, in the absence of definitive data, a cautious approach and monitoring for any unexpected changes in efficacy or safety are advisable when these two agents are used concurrently.

This guide underscores the importance of conducting thorough DDI studies during drug development to inform clinical practice and ensure patient safety. Further research, particularly a dedicated pharmacokinetic study on the interaction between solifenacin and vibegron, would be beneficial to provide a more complete understanding of the DDI profile of this combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pa2online.org [pa2online.org]
- 2. Solifenacin Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mirabegron and solifenacin are effective for the management of the increased urinary frequency induced by psychological stress in female mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Pharmacokinetic Interaction Between Solifenacin and Beta-3 Agonists: A Comparative Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1662910#assessing-the-pharmacokinetic-interaction-between-solifenacin-and-beta-3-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com